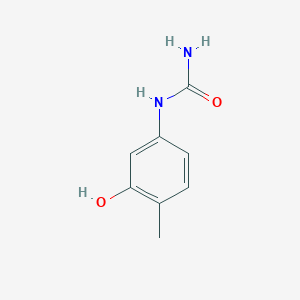

(3-Hydroxy-p-tolyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16704-78-2 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(3-hydroxy-4-methylphenyl)urea |

InChI |

InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |

InChI Key |

ANLILZBBUVRVRP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)N)O |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N)O |

Other CAS No. |

16704-78-2 |

Origin of Product |

United States |

Foundational & Exploratory

(3-Hydroxy-p-tolyl)urea CAS number and properties

CAS Number: 16704-78-2

This technical guide provides a comprehensive overview of (3-Hydroxy-p-tolyl)urea, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this molecule, this guide also includes inferred properties and proposed experimental protocols based on the known characteristics of structurally related aryl urea derivatives.

Chemical and Physical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |

| Molecular Weight | 166.18 g/mol | Calculated |

| Appearance | Off-white to beige crystalline powder (inferred) | Inferred from related urea derivatives |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (inferred) | Inferred from related urea derivatives |

| pKa | Not available | - |

Synthesis

A specific, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be adapted from general methods for the synthesis of unsymmetrical ureas. One such approach involves the reaction of an appropriate amine with an isocyanate.

Proposed Synthesis of this compound

A potential synthesis route for this compound involves the reaction of 3-amino-4-methylphenol with a suitable carbamoylating agent. A common method for introducing the urea moiety is through the use of an isocyanate.

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 3-amino-4-methylphenol in a suitable acidic aqueous solution (e.g., dilute hydrochloric acid) in a reaction flask equipped with a magnetic stirrer.

-

Addition of Cyanate: Slowly add a solution of potassium cyanate in water to the reaction mixture while maintaining the temperature at or below room temperature.

-

Reaction: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. If not, the pH can be adjusted to induce precipitation. The solid product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is lacking, the broader class of aryl urea derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Based on these precedents, it is plausible that this compound may possess similar properties.

Cytotoxicity Assay

A common initial screening for anticancer potential is a cytotoxicity assay against various cancer cell lines.

Figure 2: General workflow for a cytotoxicity (MTT) assay.

Experimental Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Biofilm Activity Assay

Urea derivatives have also been investigated for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

References

An In-depth Technical Guide to the Synthesis of (3-Hydroxy-p-tolyl)urea from p-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of (3-Hydroxy-p-tolyl)urea, a potentially valuable scaffold in medicinal chemistry and drug development, starting from the readily available precursor, p-toluidine. Direct regioselective hydroxylation of a p-tolylurea intermediate presents significant challenges due to the directing effects of the substituents on the aromatic ring. Therefore, this guide details a more robust and controlled synthetic route involving the strategic introduction of functional groups to ensure the desired substitution pattern.

The proposed synthesis involves a six-step sequence, commencing with the protection of the amino group of p-toluidine, followed by regioselective nitration, functional group interconversion to introduce the hydroxyl group, and concluding with the formation of the urea moiety. Each step is detailed with established experimental protocols, and all quantitative data is summarized for clarity and reproducibility.

Overall Synthetic Pathway

The synthesis of this compound from p-toluidine is accomplished through the following six-step reaction sequence:

Figure 1: Overall synthetic pathway for this compound from p-toluidine.

Step 1: Acetylation of p-Toluidine

The initial step involves the protection of the highly activating amino group of p-toluidine as an acetamide. This is crucial for controlling the regioselectivity of the subsequent nitration step.

Experimental Protocol:

A common and efficient method for the acetylation of anilines is the reaction with acetic anhydride.

Figure 2: Experimental workflow for the acetylation of p-toluidine.

Quantitative Data:

| Parameter | Value/Description |

| Reactants | p-Toluidine, Acetic Anhydride |

| Solvent | Glacial Acetic Acid or Water |

| Reaction Time | Typically 30 minutes to 1 hour |

| Temperature | Room Temperature |

| Work-up | Precipitation in water, filtration |

| Reported Yield | 91.9%[1] |

Step 2: Nitration of N-Acetyl-p-toluidine

With the amino group protected, the nitration of the aromatic ring is directed by the methyl group (ortho, para-directing) and the acetamido group (ortho, para-directing). The desired 3-nitro product (ortho to the acetamido group and meta to the methyl group) can be obtained under controlled conditions.

Experimental Protocol:

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at a controlled temperature.

Figure 3: Experimental workflow for the nitration of N-acetyl-p-toluidine.

Quantitative Data:

| Parameter | Value/Description |

| Reactants | N-Acetyl-p-toluidine, Nitric Acid, Sulfuric Acid |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Work-up | Quenching on ice, filtration |

| Reported Yield | Good yields are reported in the literature.[2] |

Step 3: Hydrolysis of 3-Nitro-4-acetamidotoluene

The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding 3-nitro-4-aminotoluene.

Experimental Protocol:

The hydrolysis is achieved by heating the nitro-acetamido compound in the presence of a strong acid.

Figure 4: Experimental workflow for the hydrolysis of 3-nitro-4-acetamidotoluene.

Quantitative Data:

| Parameter | Value/Description |

| Reactant | 3-Nitro-4-acetamidotoluene |

| Reagent | Aqueous Hydrochloric Acid or Sulfuric Acid |

| Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Work-up | Neutralization, filtration |

| Reported Yield | High yields are typically obtained. |

Step 4: Diazotization of 3-Nitro-4-aminotoluene and Hydrolysis to 3-Nitro-4-methylphenol

This step converts the amino group into a hydroxyl group via a diazonium salt intermediate. This is a classic and reliable method for the synthesis of phenols from anilines.

Experimental Protocol:

The aromatic amine is first converted to a diazonium salt at low temperature, which is then decomposed by heating in an aqueous acidic solution.

Figure 5: Experimental workflow for the diazotization and hydrolysis of 3-nitro-4-aminotoluene.

Quantitative Data:

| Parameter | Value/Description |

| Reactant | 3-Nitro-4-aminotoluene |

| Reagents | Sodium Nitrite, Sulfuric Acid |

| Temperature | Diazotization: 0-5 °C; Hydrolysis: Boiling |

| Work-up | Extraction, purification |

| Reported Yield | Generally moderate to good yields for this type of reaction. |

Step 5: Reduction of 3-Nitro-4-methylphenol

The nitro group is reduced to an amino group to give the key intermediate, 3-amino-4-methylphenol.

Experimental Protocol:

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.

Figure 6: Experimental workflow for the reduction of 3-nitro-4-methylphenol.

Quantitative Data:

| Parameter | Value/Description |

| Reactant | 3-Nitro-4-methylphenol |

| Reagent | Hydrogen gas |

| Catalyst | Palladium on Carbon (Pd/C) or Raney Nickel |

| Solvent | Ethanol or Ethyl Acetate |

| Pressure | Atmospheric or slightly elevated |

| Temperature | Room Temperature |

| Work-up | Catalyst filtration, solvent evaporation |

| Reported Yield | Typically high to quantitative yields. |

Step 6: Urea Formation from 3-Amino-4-methylphenol

The final step is the formation of the urea moiety on the 3-amino-4-methylphenol intermediate. A common method for this transformation is the reaction with a cyanate salt in a weakly acidic solution.

Experimental Protocol:

The aminophenol is reacted with sodium or potassium cyanate in an aqueous acetic acid solution.

Figure 7: Experimental workflow for the formation of this compound.

Quantitative Data:

| Parameter | Value/Description |

| Reactant | 3-Amino-4-methylphenol |

| Reagent | Sodium Cyanate or Potassium Cyanate |

| Solvent | Aqueous Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | Several hours |

| Work-up | Filtration |

| Reported Yield | Generally good to excellent yields for the formation of aryl ureas via this method.[3] |

Conclusion

This technical guide provides a detailed and logical synthetic route for the preparation of this compound from p-toluidine. By employing a sequence of well-established reactions, including protection, regioselective nitration, functional group manipulation, and final urea formation, the challenges associated with direct hydroxylation are effectively circumvented. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the reproducible synthesis of this and structurally related compounds for further investigation.

References

An In-depth Technical Guide on (3-Hydroxy-p-tolyl)urea: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (3-Hydroxy-p-tolyl)urea, more systematically named 1-(3-hydroxy-4-methylphenyl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical data with established knowledge of closely related compounds to offer a thorough understanding of its chemical nature, potential synthesis, and likely biological activities.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a urea functional group substituted with a 3-hydroxy-4-methylphenyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-hydroxy-4-methylphenyl)urea .

Chemical Structure:

Caption: Chemical structure of 1-(3-hydroxy-4-methylphenyl)urea.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 75.4 Ų |

| Formal Charge | 0 |

Experimental Protocols: Synthesis

While a specific protocol for the synthesis of 1-(3-hydroxy-4-methylphenyl)urea is not documented, general methods for the synthesis of unsymmetrical aryl ureas can be adapted. A common and effective method involves the reaction of an appropriate aminophenol with an isocyanate.

General Protocol for the Synthesis of Hydroxyphenyl Ureas:

A widely applicable method for synthesizing hydroxyphenyl ureas involves the reaction of an aminophenol with an isocyanate. For the synthesis of 1-(3-hydroxy-4-methylphenyl)urea, the starting material would be 5-amino-2-methylphenol. The general steps are as follows:

-

Preparation of the Aminophenol: The synthesis would commence with a suitable starting material that can be converted to 5-amino-2-methylphenol.

-

Reaction with an Isocyanate Precursor: The 5-amino-2-methylphenol would then be reacted with a urea-forming reagent. A common method is the use of an isocyanate. Since the target is a simple urea, the reaction would likely involve an in-situ generated isocyanate from the aminophenol itself, which would then react with ammonia, or by reacting the aminophenol with a cyanate salt.

-

Alternative: Phosgene Surrogates: To avoid the use of highly toxic phosgene, surrogates like triphosgene or chlorosulfonyl isocyanate can be used to generate the isocyanate in situ, which then reacts with the amine.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

The following diagram illustrates a logical workflow for the synthesis and characterization of 1-(3-hydroxy-4-methylphenyl)urea.

Caption: A logical workflow for the synthesis and evaluation of 1-(3-hydroxy-4-methylphenyl)urea.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 1-(3-hydroxy-4-methylphenyl)urea are not currently published. However, the broader class of hydroxyphenyl urea derivatives has shown significant biological activities, particularly as anti-inflammatory agents. For instance, 1,3-bis(p-hydroxyphenyl)urea has been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[1][2]

Based on these findings, it is plausible that 1-(3-hydroxy-4-methylphenyl)urea could also modulate inflammatory pathways. A hypothetical signaling pathway for its anti-inflammatory action is depicted below, based on the known mechanisms of similar compounds. The proposed mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Caption: Hypothetical anti-inflammatory signaling pathway for 1-(3-hydroxy-4-methylphenyl)urea.

Conclusion

1-(3-hydroxy-4-methylphenyl)urea is a molecule of interest for which direct experimental data is sparse. However, based on the established chemistry and biology of related hydroxyphenyl urea compounds, it holds potential for biological activity, particularly in the domain of anti-inflammatory research. The synthetic routes are well-established for this class of compounds, making it an accessible target for synthesis and further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to confirm the predicted properties and biological activities.

References

In-Depth Technical Guide: Physicochemical Properties of (3-Hydroxy-p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the urea derivative, (3-Hydroxy-p-tolyl)urea. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models to estimate key parameters, offering valuable insights for researchers in drug discovery and development. The methodologies for the experimental determination of these properties are detailed, providing a framework for empirical validation. This document serves as a foundational resource for understanding the chemical behavior and potential developability of this compound.

Chemical Identity

-

IUPAC Name: 1-(3-hydroxy-4-methylphenyl)urea

-

CAS Number: 16704-78-2

-

Molecular Formula: C₈H₁₀N₂O₂

-

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using computational models and provide a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Unit |

| Molecular Weight | 166.18 | g/mol |

| Melting Point | 180 - 190 | °C |

| Boiling Point | 350 - 450 | °C (decomposes) |

| Water Solubility | 1.0 - 5.0 | g/L |

| pKa (acidic) | 9.5 - 10.5 | |

| pKa (basic) | -1.0 - 0.0 | |

| logP | 1.0 - 1.5 |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 3-amino-4-methylphenol with an isocyanate source. A general procedure is described below:

Materials:

-

3-Amino-4-methylphenol

-

Potassium isocyanate (or a suitable isocyanate precursor)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Acid catalyst (e.g., HCl)

Procedure:

-

Dissolve 3-amino-4-methylphenol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium isocyanate to the solution.

-

Acidify the reaction mixture with a suitable acid catalyst to facilitate the formation of isocyanic acid in situ.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask to create a saturated solution.

-

Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the flask for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the clear supernatant or filter it through a syringe filter.

-

Quantify the concentration of this compound in the clear aqueous phase using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water or a suitable co-solvent if the aqueous solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

To determine the acidic pKa (due to the phenolic hydroxyl group), titrate the solution with a standardized solution of NaOH, adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.

-

To determine the basic pKa (if any, associated with the urea nitrogens), the sample would be titrated with a standardized solution of HCl.

logP Determination (Shake-Flask Method)

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

-

Dissolve a known amount of this compound in either the aqueous or the octanol phase.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

After shaking, allow the two phases to separate completely. Centrifugation can be used to aid in the separation.

-

Carefully sample both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Physicochemical Property Determination Workflow

Caption: Workflow for determining the physicochemical profile.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently lacking, the predicted values and detailed experimental protocols herein offer a robust framework for future research and development activities. The provided workflows visualize the key processes in synthesizing and characterizing this compound. It is recommended that the predicted values be confirmed experimentally to enable more precise applications in drug design and development.

(3-Hydroxy-p-tolyl)urea: A Technical Whitepaper on Speculated Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Hydroxy-p-tolyl)urea is a small molecule whose specific mechanism of action has not been extensively elucidated in publicly available literature. However, its structural motifs—a hydroxylated phenyl ring linked to a urea group—are present in numerous biologically active compounds. This technical guide synthesizes information from related aryl urea and hydroxyurea analogs to speculate on the potential mechanisms of action of this compound. The primary hypothesized mechanisms include kinase inhibition and disruption of bacterial quorum sensing, with other potential biological activities also considered. This document provides a framework for future research, including detailed hypothetical experimental protocols and data presentation structures to guide the investigation of this compound.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets. This versatile scaffold is a key feature in a variety of approved therapeutics, from anticancer agents to antivirals.[1] The subject of this whitepaper, this compound, combines the well-established urea pharmacophore with a substituted phenol. While direct studies on this specific molecule are scarce, its structural similarity to known kinase inhibitors and other bioactive molecules allows for informed speculation on its potential pharmacological activities.[2][3] This guide will explore these possibilities in depth.

Speculated Mechanism of Action 1: Kinase Inhibition

The bi-aryl urea structure is a prominent feature in many approved and investigational kinase inhibitors.[2][4] These compounds often act as Type II inhibitors, binding to the inactive (DFG-out) conformation of the kinase. The urea moiety is critical for this interaction, forming key hydrogen bonds within the ATP-binding pocket.[5]

Hypothesized Signaling Pathway

Given its structure, this compound is hypothesized to function as a tyrosine kinase inhibitor (TKI). Potential targets could include receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular kinases like Raf-1.[2][6] Inhibition of these pathways would block downstream signaling cascades responsible for cell growth, proliferation, and survival.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Silico Docking of Hydroxyphenyl Urea Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the in silico molecular docking studies of hydroxyphenyl urea compounds, with a specific focus on 1,3-bis(p-hydroxyphenyl)urea as a representative molecule. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of this class of compounds as potential therapeutic agents.

Introduction

Urea derivatives are a versatile class of compounds with a wide range of biological activities.[1] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for screening potential drug candidates, identifying binding modes, and elucidating mechanisms of action at a molecular level. This guide will detail the in silico analysis of 1,3-bis(p-hydroxyphenyl)urea, a compound designed to have potential anti-inflammatory properties with reduced hepatotoxic side effects.[3] The primary targets for this analysis are Cyclooxygenase-1 (COX-1) and Tumor Necrosis Factor-alpha (TNF-α), two key proteins involved in inflammatory pathways.[3]

Experimental Protocols

The following protocols outline the methodology for the in silico docking of 1,3-bis(p-hydroxyphenyl)urea against COX-1 and TNF-α.

-

Docking Software: AutoDock Vina, integrated within the PyRx 9.5 virtual screening tool.[3][4]

-

Visualization Software: PyMOL 2.3.1 and LigPlot+ 2.1 for 2D and 3D visualization of protein-ligand interactions.[3][4][5]

-

Ligand Preparation: MarvinSketch for generating 2D and 3D conformations of the ligand.[3][4]

-

Hardware: A standard computer system, for instance, an Intel Core i5 processor with 4 GB of RAM, is sufficient for these docking studies.[4]

-

Receptor Preparation:

-

The three-dimensional crystal structures of the target proteins, COX-1 and TNF-α, were obtained from the Protein Data Bank (PDB) with PDB IDs: 1CQE and 2AZ5, respectively.[3][4]

-

Using PyRx, the protein structures were prepared by removing water molecules and any co-crystallized ligands.

-

Polar hydrogen atoms were added to the protein, and Kollman charges were assigned. The prepared protein was saved in the PDBQT format, which is required for AutoDock Vina.

-

-

Ligand Preparation:

-

The 2D structure of 1,3-bis(p-hydroxyphenyl)urea was drawn using MarvinSketch.

-

The structure was then converted to a 3D conformation, and its energy was minimized.

-

The prepared ligand was saved in a suitable format (e.g., MOL or SDF) and then converted to the PDBQT format using the Open Babel tool within PyRx.

-

-

Software: The docking analysis was performed using the AutoDock Vina wizard within PyRx.[3][4]

-

Grid Box Generation: A grid box was defined to encompass the active site of each receptor. The dimensions and center of the grid box were set to cover the binding pocket of the native ligand in the crystal structure.

-

Docking Execution: AutoDock Vina was run to perform the docking calculations. The program searches for the best binding poses of the ligand within the specified grid box and calculates the binding affinity (docking score) for each pose.[6][7]

-

Analysis of Results: The docking results, including the binding affinities and the coordinates of the docked poses, were analyzed. The pose with the lowest binding energy was selected for further visualization and interaction analysis.

-

The protein-ligand complexes were visualized in 3D using PyMOL to observe the binding orientation of the ligand in the active site.[3]

-

2D interaction diagrams were generated using LigPlot+ to identify the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions with the ligand.[3][5]

Data Presentation

The following table summarizes the quantitative data from the in silico docking of 1,3-bis(p-hydroxyphenyl)urea and reference compounds against COX-1 and TNF-α. The docking score represents the binding affinity in kcal/mol, with a more negative value indicating a stronger binding interaction.

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |

| 1,3-bis(p-hydroxyphenyl)urea | COX-1 | 1CQE | -8.4 [3] |

| Diclofenac (Reference) | COX-1 | 1CQE | -10.6[3] |

| Ligand Control | COX-1 | 1CQE | -7.4[3] |

| 1,3-bis(p-hydroxyphenyl)urea | TNF-α | 2AZ5 | -9.2 [3] |

| Dexamethasone (Reference) | TNF-α | 2AZ5 | -9.6[3] |

| Ligand Control | TNF-α | 2AZ5 | -7.1[3] |

Table 1: Docking scores of 1,3-bis(p-hydroxyphenyl)urea and reference compounds against COX-1 and TNF-α.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways relevant to the targets of 1,3-bis(p-hydroxyphenyl)urea.

Caption: General workflow for in silico molecular docking.

Caption: Simplified COX-1 signaling pathway in inflammation.

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Conclusion

The in silico docking studies of 1,3-bis(p-hydroxyphenyl)urea reveal its potential to bind to the active sites of both COX-1 and TNF-α, suggesting a possible mechanism for its anti-inflammatory activity. The docking scores indicate a strong binding affinity, comparable to that of known anti-inflammatory drugs. These computational findings provide a solid foundation for further experimental validation and optimization of this compound as a potential therapeutic agent. The detailed protocols and workflows presented in this guide offer a framework for conducting similar in silico studies on other urea derivatives.

References

- 1. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Beginner's Manual for PyRx | PDF [slideshare.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. researchgate.net [researchgate.net]

- 5. LigPlot+ home page [ebi.ac.uk]

- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

Discovery and history of aryl hydroxyurea compounds

An In-Depth Technical Guide to the Discovery and History of Aryl Hydroxyurea Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of aryl hydroxyurea compounds. Beginning with the foundational synthesis of the parent molecule, hydroxyurea, in the 19th century, we trace its evolution from a chemical curiosity to a clinically significant therapeutic agent. The guide details its primary mechanism of action as a ribonucleotide reductase inhibitor and explores the subsequent rationale for the development of aryl-substituted derivatives. We delve into synthetic methodologies, key therapeutic applications in oncology, and the expansion of this chemical class to target other critical signaling pathways, such as VEGFR-2. This document consolidates quantitative data on enzyme inhibition and cellular proliferation, provides detailed experimental protocols for synthesis and biological evaluation, and uses visualizations to illustrate key pathways and workflows relevant to researchers in medicinal chemistry and drug development.

Discovery and History of Hydroxyurea: The Parent Compound

The story of aryl hydroxyurea compounds begins with the synthesis of the parent molecule, hydroxyurea (also known as hydroxycarbamide).

-

1869: Hydroxyurea was first synthesized by Dresler and Stein through the reaction of hydroxylamine hydrochloride and potassium cyanate.[1] For over half a century, it remained a compound of little biological interest.

-

1928: The potential biological significance of hydroxyurea was first recognized.[2]

-

Late 1950s: The compound was systematically evaluated in various experimental mouse tumor models, where it demonstrated broad activity against a spectrum of tumors.[2]

-

1960: The first Phase I clinical trials for hydroxyurea as an anticancer agent were initiated.[2]

-

1967: Hydroxyurea received its first approval from the U.S. Food and Drug Administration (FDA) for medical use, primarily for treating resistant chronic myeloid leukemia.[1][3]

-

1998: The therapeutic applications of hydroxyurea expanded significantly when the FDA approved it for use in adults with sickle cell anemia (SCA) to reduce the frequency of painful crises.[3]

This historical trajectory established hydroxyurea as a versatile therapeutic agent and laid the groundwork for the development of its derivatives.

The Core Mechanism of Action: Ribonucleotide Reductase Inhibition

Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis.[2][4] RNR is responsible for the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA, by reducing ribonucleoside diphosphates.[4][5]

The enzyme consists of two subunits, RRM1 (or α) and RRM2 (or β). The RRM2 subunit contains a crucial diferric-tyrosyl free radical cofactor required for the catalytic reaction.[5] Hydroxyurea acts by quenching this tyrosyl free radical, effectively inactivating the RNR enzyme complex.[6] This immediate inhibition of DNA synthesis arrests cells in the S-phase of the cell cycle, leading to its cytostatic and cytotoxic effects, particularly in rapidly proliferating cancer cells.[5][6][7]

The Rise of Aryl Hydroxyurea Derivatives

While hydroxyurea proved to be a valuable drug, its relatively low potency (with IC50 values often in the micromolar range) and lack of specificity prompted medicinal chemists to design derivatives.[8] The introduction of aryl groups to the hydroxyurea scaffold was a logical step to explore new chemical space and improve pharmacological properties.

Aryl urea derivatives, a closely related class, have gained significant attention as potent inhibitors of various protein kinases.[9] The success of diaryl urea drugs like Sorafenib, a multi-kinase inhibitor targeting VEGFR and other pathways, highlighted the potential of the aryl urea motif in drug design.[10] This spurred further investigation into aryl hydroxyureas for similar and novel applications. The goals of creating aryl-substituted analogs include:

-

Enhanced Potency: Introducing aryl moieties can lead to new interactions with the target protein, increasing binding affinity and lowering the required therapeutic dose.

-

Improved Selectivity: By modifying the structure, derivatives can be designed to target specific isoforms of an enzyme or different protein targets altogether, potentially reducing off-target effects.

-

Modulation of Pharmacokinetics: Aryl groups can alter the solubility, stability, and metabolic profile of the parent compound.

-

Novel Mechanisms of Action: While some derivatives retain RNR as their primary target, others have been developed as potent inhibitors of other critical enzymes in cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]

Synthetic and Experimental Protocols

Experimental Protocol 1: Synthesis of Hydroxyurea

This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for preparing the parent compound.[12]

Reaction: NH₂COOC₂H₅ + NH₂OH·HCl + NaOH → NH₂CONHOH + C₂H₅OH + NaCl + H₂O

Materials:

-

Hydroxylamine hydrochloride (20.8 g, 0.3 mole)

-

Sodium hydroxide (20.6 g, 0.5 mole)

-

Ethyl carbamate (22.26 g, 0.25 mole)

-

Deionized water (100 ml)

-

Concentrated hydrochloric acid

-

Absolute ethanol

Procedure:

-

A solution of hydroxylamine hydrochloride and sodium hydroxide is prepared in 100 ml of water.

-

Ethyl carbamate is added to the solution. The mixture is left to stand at room temperature for 3 days.

-

The solution is cooled in an ice bath and carefully neutralized with concentrated hydrochloric acid to a pH of 7.

-

The aqueous phase is evaporated under reduced pressure at a temperature not exceeding 50–60°C until a dry residue is obtained.

-

The dry residue is extracted by boiling with 100 ml of absolute ethanol, and the solution is filtered through a heated funnel.

-

Upon cooling the filtrate, a first crop of hydroxyurea crystallizes (6–8 g).

-

The saline residue is extracted again with 50 ml of boiling absolute ethanol to obtain a second crop (4–6 g).

-

The combined yield of hydroxyurea is 10–14 g (53–73%) of white crystals with a melting point of 137–141°C (decomposition). The product can be further purified by recrystallization from absolute ethanol.[12]

Experimental Protocol 2: General Synthesis of N-Aryl-N'-Hydroxyureas

This method allows for the convenient synthesis of N-substituted hydroxyureas from various primary and secondary amines, including aryl amines. It involves the use of a protected carbamate followed by deprotection.[4][13]

Materials:

-

Aryl amine (e.g., aniline)

-

1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate (carbamoylating agent)

-

Appropriate solvent (e.g., Dichloromethane)

-

5% Palladium on Barium Sulfate (Pd/BaSO₄) catalyst

-

Hydrogen (H₂) gas

Procedure:

-

Carbamoylation: The selected aryl amine is treated with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate in a suitable solvent. This reaction yields the O-benzyl protected N-aryl-N'-hydroxyurea intermediate.[13]

-

Purification: The intermediate is purified using standard techniques such as column chromatography.

-

Deprotection: The purified O-benzyl protected intermediate is dissolved in a solvent like ethanol. The 5% Pd/BaSO₄ catalyst is added.

-

Hydrogenation: The mixture is subjected to hydrogenation (e.g., using a balloon of H₂ gas or a Parr hydrogenator) until the reaction is complete (monitored by TLC). This step cleanly removes the O-benzyl protecting group.[4][13]

-

Final Isolation: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the final N-aryl-N'-hydroxyurea product in good yield.[13]

Experimental Protocol 3: Cell Proliferation Assay

This protocol describes a general method to evaluate the antiproliferative activity of synthesized compounds against cancer cell lines using a fluorescence-based assay.[14]

Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FCS)

-

96-well culture plates

-

Test compounds (aryl hydroxyureas) dissolved in DMSO

-

CyQUANT® Cell Proliferation Assay Kit (or similar)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compounds is prepared. The culture medium is replaced with fresh medium containing various concentrations of the compounds (e.g., from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Lysis and Staining: Following incubation, the assay is performed according to the manufacturer's protocol. Typically, this involves removing the medium, adding a lysis buffer containing a green-fluorescent dye (e.g., CyQUANT GR) that binds to nucleic acids.[14]

-

Fluorescence Measurement: The fluorescence intensity of each well is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity, which is proportional to the number of cells, is plotted against the compound concentration. A dose-response curve is generated, and the IC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated.

Quantitative Data and Therapeutic Applications

The development of aryl hydroxyurea and related aryl urea compounds has yielded potent inhibitors for cancer therapy, targeting not only RNR but also other critical pathways like angiogenesis.

RNR Inhibitory Activity

While hydroxyurea is the classic RNR inhibitor, its potency is modest. Newer compounds have been identified with significantly improved activity.

| Compound | Target Organism/Enzyme | IC50 Value | Citation(s) |

| Hydroxyurea | Human RNR | 64 µM | [8] |

| Hydroxyurea | L1210 Leukemia Cells | 21.4 µM | [7] |

| NSC73735 | Human RNR | 40 nM - 4.7 µM | [8] |

| Gemcitabine | Cancer Cells | ~35 nM | [5] |

| NSAH | Cancer Cells | 220 - 500 nM | [5] |

| Table 1: Comparative IC50 values of RNR inhibitors. |

VEGFR-2 Inhibitory Activity

Aryl urea derivatives have been successfully designed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in tumor-induced angiogenesis.

References

- 1. Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1999021828A1 - Synthesis and isolation of n-(aryl or heteroaryl)-alkyl-n-hydroxyurea - Google Patents [patents.google.com]

- 7. selleckchem.com [selleckchem.com]

- 8. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. experts.umn.edu [experts.umn.edu]

- 14. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to (3-Hydroxy-p-tolyl)urea Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Hydroxy-p-tolyl)urea derivatives and their analogues, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The diaryl urea motif, in particular, is a key pharmacophore in several approved kinase inhibitor drugs, such as Sorafenib. The this compound scaffold represents a promising starting point for the development of novel therapeutics that target key signaling pathways implicated in various diseases. These compounds often function by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling.

Synthesis and Characterization

The synthesis of unsymmetrical this compound derivatives can be achieved through several established methods. A common and effective approach involves the reaction of a substituted aniline with an isocyanate. The following protocol is a general method adapted from the literature for the synthesis of a representative analogue, 3-hydroxy-N-(p-tolyl)piperidine-1-carboxamide.

General Experimental Protocol for Synthesis

Materials:

-

p-toluidine (or other primary amine)

-

A suitable isocyanate or a precursor for in-situ generation

-

(Diacetoxyiodo)benzene (PhI(OAc)₂)

-

Potassium phosphate (K₃PO₄)

-

1,2-Dichloroethane (DCE)

-

Petroleum ether

-

Acetone

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of the primary amine (e.g., p-toluidine, 1.0 equivalent) in 1,2-dichloroethane, add the corresponding secondary amine or other nucleophile (2.0 equivalents).

-

Add PhI(OAc)₂ (2.0 equivalents) and K₃PO₄ (2.0 equivalents) to the reaction mixture.

-

Heat the mixture at 80°C for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of petroleum ether/acetone) to yield the desired this compound derivative.[1]

-

Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activity and Quantitative Data

This compound derivatives and their analogues have been primarily investigated as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and inflammation. The primary targets include Raf kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (MAPK). The urea moiety is crucial for binding to the kinase domain, often forming key hydrogen bonds with the enzyme's active site.

The following tables summarize the in vitro inhibitory activities of representative tolyl urea and diaryl urea derivatives against key kinase targets.

Table 1: Inhibitory Activity of Tolyl Urea Derivatives against Raf Kinase

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Sorafenib (a diaryl urea with a p-tolyl group) | Raf-1 | 6 | - | [2] |

| Sorafenib analogue | B-RafV600E | - | - | [3] |

| 3-thienyl urea lead | Raf-1 | 17,000 | - | [2] |

Table 2: Inhibitory Activity of Diaryl Urea Derivatives against VEGFR-2

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Sorafenib | VEGFR-2 | 90 | - | [4] |

| Linifanib | VEGFR-2 | - | - | [5] |

| Tivozanib | VEGFR-2 | 0.16 | - | [2] |

| Compound 6 | VEGFR-2 | 0.15 | - | [5] |

| Compound 7 | VEGFR-2 | 0.14 | - | [5] |

| Compound 29 | VEGFR-2 | 250 | HUVEC | [5] |

Table 3: Inhibitory Activity of Diaryl Urea Derivatives against p38 MAPK

| Compound | Target | Kd (nM) | Cell Line | Reference |

| BIRB 796 | p38 MAP Kinase | - | - | [6] |

| Aryl-urea fatty acid (CTU) | p38 MAP Kinase | - | MDA-MB-231 | [7] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases within key signaling cascades. The MAPK/ERK and VEGFR signaling pathways are prominent targets.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in many cancers. Diaryl urea derivatives, including those with a tolyl group, can inhibit Raf kinases, thereby blocking downstream signaling.

Caption: Inhibition of the MAPK/ERK signaling pathway.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. This compound analogues can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals.

Caption: Inhibition of the VEGFR signaling pathway.

Experimental Workflows

The discovery and development of novel this compound derivatives as kinase inhibitors follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: Drug discovery workflow for kinase inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have revealed key structural features that influence their potency and selectivity as kinase inhibitors.

Caption: Key structure-activity relationships.

Detailed Experimental Protocols

p38 MAPK Inhibition Assay (LANCE TR-FRET)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by p38 MAPK.

Reagents:

-

Kinase Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20.

-

p38α/SAPK2a kinase.

-

ATF-2/GST conjugated substrate.

-

ATP solution.

-

Test compounds (dissolved in DMSO).

-

Phospho-ATF-2 (Thr71) primary antibody.

-

Europium-labeled anti-species secondary antibody.

-

SureLight™ Allophycocyanin (APC)-anti-GST antibody.

-

Stop solution (e.g., EDTA).

Procedure:

-

Prepare serial dilutions of the test compounds in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

-

In a 384-well plate, add the test compound dilutions.

-

Add p38α kinase to each well (except for the negative control) and pre-incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATF-2/GST substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding the stop solution.

-

Add a mixture of the phospho-ATF-2 antibody, the Eu-labeled secondary antibody, and the APC-anti-GST antibody.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 330 nm.

-

Calculate the ratio of the emissions (665/615) and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.[8]

VEGFR-2 Kinase Inhibition Assay (Kinase-Glo™)

This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction.

Reagents:

-

VEGFR-2 (KDR) Kinase Assay Kit (contains VEGFR-2 enzyme, substrate, ATP, and kinase buffer).

-

Test compounds (dissolved in DMSO).

-

Kinase-Glo™ MAX reagent.

Procedure:

-

Prepare serial dilutions of the test compounds in 1x Kinase Buffer.

-

To a white 96-well plate, add the test compound dilutions.

-

Add the VEGFR-2 enzyme to each well (except for the "blank" wells).

-

Add 1x Kinase Buffer to the "blank" wells.

-

Initiate the reaction by adding the master mix containing ATP and the substrate to all wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Allow the plate and the Kinase-Glo™ MAX reagent to equilibrate to room temperature.

-

Add Kinase-Glo™ MAX reagent to each well.

-

Incubate for 15 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Subtract the "blank" reading from all other readings and calculate the percent inhibition to determine the IC₅₀ value.[9][10][11][12]

Clinical Trials

As of the latest available information, there are no specific clinical trials registered for compounds explicitly identified as "this compound derivatives." However, numerous clinical trials have been conducted and are ongoing for broader classes of diaryl urea derivatives, most notably Sorafenib, Regorafenib, and Linifanib.[13][14] These trials have investigated their efficacy in various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer. The success of these related compounds underscores the therapeutic potential of the diaryl urea scaffold.

Conclusion

This compound derivatives and their analogues represent a promising class of compounds for the development of novel kinase inhibitors. Their straightforward synthesis, coupled with their potent and often selective inhibition of key signaling pathways, makes them attractive candidates for further investigation in oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. Future work should focus on optimizing the pharmacokinetic properties and further exploring the selectivity profiles of these compounds to identify candidates with superior therapeutic potential.

References

- 1. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 7. Aryl-urea fatty acids that activate the p38 MAP kinase and down-regulate multiple cyclins decrease the viability of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (3-Hydroxy-p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (3-Hydroxy-p-tolyl)urea. These predictions are based on the analysis of published data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.20 | s | 1H | Ar-OH |

| ~8.30 | s | 1H | NH |

| ~7.00 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.85 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.70 | s | 1H | Ar-H |

| ~6.50 | s | 2H | NH₂ |

| ~2.20 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 | C=O (Urea) |

| ~155.0 | Ar-C (C-OH) |

| ~138.0 | Ar-C (C-CH₃) |

| ~130.0 | Ar-C |

| ~125.0 | Ar-C |

| ~118.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~112.0 | Ar-CH |

| ~20.0 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenolic) |

| 3350 - 3150 | Strong | N-H Stretch (Urea) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| 1550 - 1450 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Medium | C-O Stretch (Phenolic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| ~166 | High | [M]⁺ (Molecular Ion) |

| ~149 | Medium | [M - NH₃]⁺ |

| ~121 | High | [M - HNCO]⁺ |

| ~106 | Medium | [C₇H₆O]⁺ |

| ~93 | Medium | [C₆H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 40-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

(3-Hydroxy-p-tolyl)urea: A Potential Enzyme Inhibitor for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Urea derivatives represent a significant class of compounds in medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating a wide range of biological activities. The structural motif of urea allows for diverse substitutions, enabling fine-tuning of physicochemical properties and target interactions. This technical guide focuses on (3-Hydroxy-p-tolyl)urea (CAS No. 16704-78-2), a small molecule with potential as an enzyme inhibitor. While direct and extensive research on this specific compound is nascent, this document serves as a comprehensive resource for initiating and advancing its investigation. We provide a detailed roadmap for its synthesis, characterization, and evaluation as a potential enzyme inhibitor, drawing upon established methodologies for analogous urea-based compounds. This guide includes hypothetical experimental protocols, data presentation frameworks, and visualizations of potential mechanisms and workflows to facilitate further research and development.

Introduction

The urea scaffold is a privileged structure in drug design, capable of forming key hydrogen bond interactions with biological targets. Aryl urea derivatives, in particular, have been successfully developed as inhibitors of various enzymes, including kinases, urease, and soluble epoxide hydrolase, leading to treatments for cancers, bacterial infections, and inflammatory conditions.[1] The subject of this guide, this compound, combines the core urea functionality with a substituted aryl ring, presenting an intriguing candidate for enzyme inhibition. The phenolic hydroxyl group and the methyl group on the tolyl moiety offer potential for specific interactions within an enzyme's active site.

Given the limited specific data on this compound, this guide proposes a research framework to explore its potential, focusing on urease as a hypothetical primary target due to the structural similarities with known urease inhibitors. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori and Proteus mirabilis.[2][3]

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of unsymmetrical ureas.[4] The proposed synthesis involves the reaction of p-toluidine with a protected 3-hydroxyphenyl isocyanate, followed by deprotection.

Proposed Synthetic Protocol

A potential synthetic scheme is outlined below:

Step 1: Synthesis of 3-(benzyloxy)phenyl isocyanate

-

To a solution of 3-(benzyloxy)aniline in an inert solvent such as toluene, add an equimolar amount of triphosgene.

-

The reaction is carried out in the presence of a non-nucleophilic base, for instance, triethylamine, to neutralize the HCl generated.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate.

Step 2: Synthesis of 1-(3-(benzyloxy)phenyl)-3-(p-tolyl)urea

-

Dissolve the crude 3-(benzyloxy)phenyl isocyanate in a suitable solvent like dichloromethane (DCM).

-

Add an equimolar amount of p-toluidine to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

The product, a substituted urea, will precipitate out of the solution or can be obtained after solvent evaporation.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified 1-(3-(benzyloxy)phenyl)-3-(p-tolyl)urea in a solvent suitable for hydrogenolysis, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC for the removal of the benzyl protecting group.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

Characterization: The final compound should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared Spectroscopy (IR): To identify functional groups, particularly the urea carbonyl and the hydroxyl group.

-

Melting Point Analysis: To assess purity.

Hypothetical Enzyme Inhibition Studies

Based on the structural class, urease is a logical initial target for enzymatic screening.

Proposed Target Enzyme and Rationale

-

Target: Urease (e.g., from Jack Bean or H. pylori)

-

Rationale: Many urea derivatives are known to be effective urease inhibitors. The mechanism often involves the coordination of the urea carbonyl and other functionalities to the nickel ions in the enzyme's active site.[3] The hydroxyl group of this compound could potentially participate in these interactions.

Proposed Enzymatic Assay Protocol (Urease Inhibition)

This protocol is adapted from established methods for measuring urease activity.[5]

Materials:

-

Jack Bean Urease

-

Urea solution (substrate)

-

Phosphate buffer (pH 7.4)

-

This compound (test inhibitor)

-

Thiourea (positive control inhibitor)

-

Nessler's reagent (for ammonia detection)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Add 5 µL of the test compound solution at various concentrations to the test wells. Add 5 µL of the solvent to the control wells and 5 µL of the positive control solution to its designated wells.

-

Add 10 µL of urease solution to all wells and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of urea solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Nessler's reagent to all wells. This reagent reacts with the ammonia produced from urea hydrolysis to generate a colored product.

-

Measure the absorbance at a suitable wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and structured format to allow for easy comparison.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| This compound | Urease | To be determined | To be determined |

| Thiourea (Control) | Urease | Known Value | Competitive |

| Related Urea Derivative 1 | Urease | Literature Value | Literature Value |

| Related Urea Derivative 2 | Urease | Literature Value | Literature Value |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Proposed Experimental Workflow

Caption: Workflow for the synthesis, enzymatic screening, and data analysis of this compound.

Hypothetical Signaling Pathway Inhibition

If this compound is found to inhibit a bacterial enzyme essential for survival in an acidic environment, such as urease in H. pylori, it could disrupt the bacterium's ability to colonize the stomach lining.

Caption: Hypothetical mechanism of action for this compound as a urease inhibitor.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. This guide outlines a systematic approach to its synthesis, characterization, and initial biological evaluation. The proposed focus on urease provides a starting point, but the compound should also be screened against a broader panel of enzymes, particularly those for which other aryl urea derivatives have shown activity. Future work should also include structure-activity relationship (SAR) studies by synthesizing and testing analogs of this compound to optimize potency and selectivity. Furthermore, computational docking studies could provide insights into the binding mode of this compound with its target enzyme(s), guiding further rational drug design efforts. The framework presented here is intended to catalyze research into this and related molecules, potentially leading to the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Hydroxy-p-tolyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of (3-Hydroxy-p-tolyl)urea, a substituted aryl urea of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 4-amino-2-hydroxytoluene with potassium cyanate in an acidic aqueous medium. This method is a well-established route for the preparation of aryl ureas from anilines. This protocol includes a comprehensive list of materials and equipment, a detailed experimental procedure, predicted characterization data, and essential safety precautions.

Introduction

Aryl ureas are a significant class of organic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. This compound, a derivative of this class, holds potential for investigation in various therapeutic areas. The synthetic protocol outlined herein describes a reliable and straightforward method for its preparation in a laboratory setting. The reaction proceeds through the in-situ formation of isocyanic acid from potassium cyanate under acidic conditions, which then reacts with the amino group of 4-amino-2-hydroxytoluene to form the desired urea derivative.

Materials and Equipment

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 4-Amino-2-hydroxytoluene | C₇H₉NO | 123.15 | 2835-95-2 | Irritant, Sensitizer |

| Potassium Cyanate | KOCN | 81.12 | 590-28-3 | Harmful if swallowed, Eye irritant |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, Flammable |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

Equipment:

-

Magnetic stirrer with heating plate

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Condenser

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

pH meter or pH indicator paper

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

Experimental Protocol

The synthesis of this compound is performed via the reaction of 4-amino-2-hydroxytoluene with potassium cyanate.

Step-by-Step Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.3 g (0.1 mol) of 4-amino-2-hydroxytoluene in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water. Stir the mixture at room temperature until a clear solution is obtained.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve 12.2 g (0.15 mol) of potassium cyanate in 100 mL of deionized water.

-

Reaction: Slowly add the potassium cyanate solution to the stirred solution of 4-amino-2-hydroxytoluene over a period of 15-20 minutes. An exothermic reaction may be observed, and a precipitate may start to form.

-